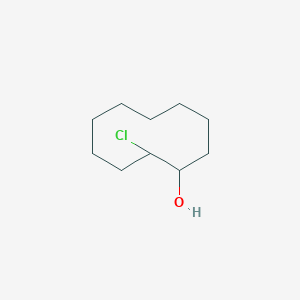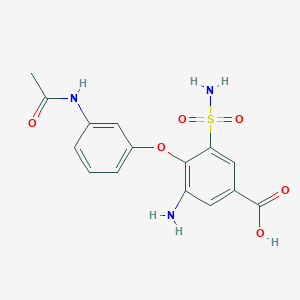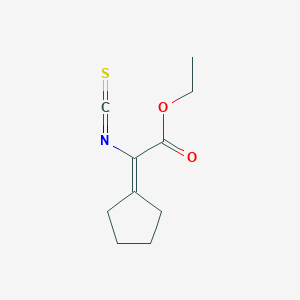![molecular formula C12H15BrO2 B14655315 1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one CAS No. 40602-69-5](/img/structure/B14655315.png)
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated derivative of phenylpropanone, characterized by the presence of a bromoethoxy group and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one typically involves the bromination of an appropriate precursor. One common method is the reaction of 4-(2-bromoethoxy)-3-methylbenzaldehyde with a suitable reagent such as propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Various substituted phenylpropanone derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Studied for its effects on biological systems and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one involves its interaction with specific molecular targets. The bromoethoxy group can participate in electrophilic or nucleophilic interactions, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethoxy)-4-methylbenzene
- 1-(2-Bromoethoxy)-3-methylbenzene
- 1-(2-Bromoethoxy)-4-methoxybenzene
Uniqueness
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one is unique due to the presence of both a bromoethoxy group and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
40602-69-5 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-[4-(2-bromoethoxy)-3-methylphenyl]propan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-11(14)10-4-5-12(9(2)8-10)15-7-6-13/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
NSJNGFFUBAEQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


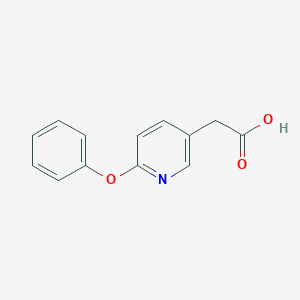
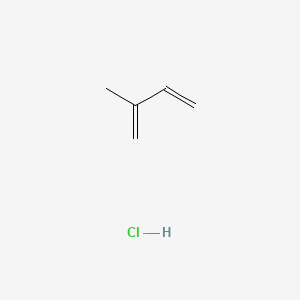

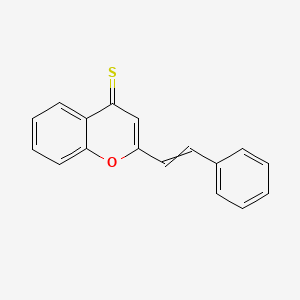
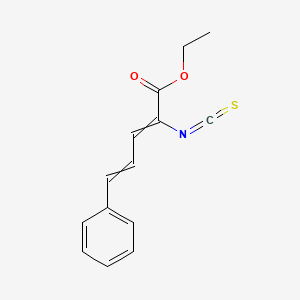
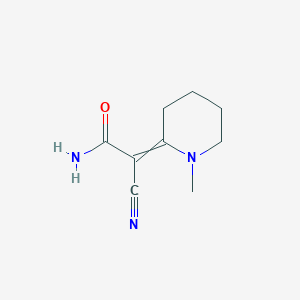
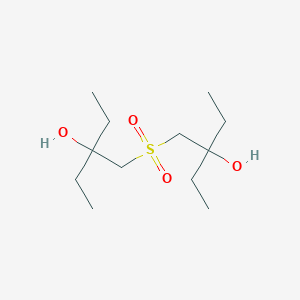

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
